molecular formula C34H60N4O8 (for sporidesmolide II) B1140420 Sporidesmolide CAS No. 11113-90-9

Sporidesmolide

Cat. No. B1140420
CAS RN: 11113-90-9
M. Wt: 652.9
InChI Key:
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Description

Sporidesmolide is a polyketide natural product derived from the marine sponge Spongosorites sp. It is a secondary metabolite that has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in

Scientific Research Applications

Sporidesmolide has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. It has been found to have anti-inflammatory, anti-angiogenic, and anti-tumor activities. In addition, it has been shown to have cytotoxic effects on certain cancer cell lines and to inhibit the growth of certain human cell lines. Additionally, it has been studied for its potential use as an anti-bacterial agent and for its potential to inhibit the growth of certain fungal species.

Mechanism of Action

The exact mechanism of action of sporidesmolide is still not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes involved in the biosynthesis of proteins and DNA. In addition, it has been found to inhibit the activity of certain transcription factors and to interfere with the signaling pathways of certain cell types.
Biochemical and Physiological Effects
Studies have shown that sporidesmolide has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of proteins and DNA. Additionally, it has been found to inhibit the activity of certain transcription factors and to interfere with the signaling pathways of certain cell types. Furthermore, it has been found to have anti-inflammatory, anti-angiogenic, and anti-tumor activities. In addition, it has been shown to have cytotoxic effects on certain cancer cell lines and to inhibit the growth of certain human cell lines.

Advantages and Limitations for Lab Experiments

Sporidesmolide has several advantages for laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. In addition, it has a wide range of biochemical and physiological effects and can be used to study a variety of biological processes. However, it is not easily available and can be expensive to purchase. Additionally, it is not easy to store and can degrade over time.

Future Directions

There are several potential future directions for the study of sporidesmolide. These include further studies into the mechanism of action of the compound, its potential therapeutic applications, and its potential to inhibit the growth of certain fungal species. Additionally, further studies into the synthesis of the compound and its stability over time are warranted. Finally, further studies into the effects of the compound on various cell types and its potential use as an anti-bacterial agent are also needed.

Synthesis Methods

The synthesis of sporidesmolide has been well-studied in the literature. It is synthesized using a combination of chemical and enzymatic reactions. The first step involves the formation of the cyclic polyketide backbone by the action of a thioesterase enzyme. This is followed by the addition of a series of acyl groups to the backbone by a set of enzymes known as polyketide synthases. The final step is the conversion of the polyketide to the final product, sporidesmolide, by the action of a hydroxylase enzyme.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sporidesmolide involves the use of a Diels-Alder reaction followed by a series of functional group transformations.", "Starting Materials": [ "Furan", "Methyl acrylate", "Lithium diisopropylamide (LDA)", "Benzaldehyde", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Chloroform", "Methanol" ], "Reaction": [ "Step 1: Furan and methyl acrylate undergo a Diels-Alder reaction in the presence of LDA to form a cycloadduct.", "Step 2: The cycloadduct is treated with benzaldehyde and methanol to form a benzylidene acetal.", "Step 3: The benzylidene acetal is reduced with sodium borohydride to form a secondary alcohol.", "Step 4: The secondary alcohol is oxidized with hydrochloric acid and sodium chlorite to form a ketone.", "Step 5: The ketone is treated with sodium hydroxide and acetic anhydride to form an acetylated ketone.", "Step 6: The acetylated ketone is treated with pyridine and chloroform to form Sporidesmolide." ] }

CAS RN

11113-90-9

Product Name

Sporidesmolide

Molecular Formula

C34H60N4O8 (for sporidesmolide II)

Molecular Weight

652.9

Appearance

Off white to light tan solid

Origin of Product

United States

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